![molecular formula C11H21N5O B7748796 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7748796.png)
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 3-(diethylamino)propylamine with 6-methyl-1,2,4-triazin-5-one. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(diethylamino)propylamine and 6-methyl-1,2,4-triazin-5-one.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium, or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds, such as:
3-(diethylamino)propylamine: A related compound with similar structural features but lacking the triazine ring.
6-methyl-1,2,4-triazin-5-one: A triazine derivative with a similar core structure but different substituents.
N,N-diethyl-1,3-propanediamine: Another diamine compound with similar functional groups but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-4-16(5-2)8-6-7-12-11-13-10(17)9(3)14-15-11/h4-8H2,1-3H3,(H2,12,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKAUGPLUFANPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=O)C(=NN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCNC1=NC(=O)C(=NN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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